Product packaging for Methyl 4-chlorocinnoline-3-carboxylate(Cat. No.:CAS No. 104680-31-1)

Methyl 4-chlorocinnoline-3-carboxylate

Cat. No.: B2563029
CAS No.: 104680-31-1
M. Wt: 222.63
InChI Key: PMXSNEURQGNVGW-UHFFFAOYSA-N
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Description

Methyl 4-chlorocinnoline-3-carboxylate is a synthetically valuable heterocyclic compound that serves as a key synthetic intermediate for researchers in medicinal chemistry. The cinnoline core is a privileged scaffold in drug discovery, and this compound features two highly reactive sites: the chlorine atom at the 4-position and the methyl ester at the 3-position. These functional groups allow for sequential derivatization via cross-coupling reactions and nucleophilic substitutions, enabling the construction of diverse chemical libraries for biological screening. The chlorine substituent is particularly strategic, as chlorinated heterocyclic compounds represent a significant class of bioactive molecules, with over 250 FDA-approved drugs containing chlorine atoms . This specific substitution pattern is analogous to other well-studied chlorinated nitrogen heterocycles, such as 4-chlorocinnoline-3-carbonitrile, which is known to undergo efficient condensation reactions with nucleophiles like hydrazines and thioglycolate to form fused polycyclic systems like pyrazolo[4,3-c]cinnolines and thieno[3,2-c]cinnolines . The presence of the ester group further provides a handle for additional molecular editing or conversion to other functional groups. This reagent is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B2563029 Methyl 4-chlorocinnoline-3-carboxylate CAS No. 104680-31-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chlorocinnoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)9-8(11)6-4-2-3-5-7(6)12-13-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXSNEURQGNVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 4 Chlorocinnoline 3 Carboxylate

Classical Approaches to the Cinnoline (B1195905) Nucleus

Traditional methods for the synthesis of the cinnoline core have been well-established for over a century and rely on fundamental organic reactions. These approaches typically involve the formation of the heterocyclic ring from acyclic precursors through intramolecular cyclization.

Richter Cyclization and its Derivatives.researchgate.net

The Richter cinnoline synthesis is a classical method for the formation of the cinnoline ring. mdpi.com The conventional approach involves the diazotization of a 2-alkynylaniline with an aqueous solution of a hydrohalic acid (HX, where X = Cl or Br) and sodium nitrite. This is followed by a spontaneous ring closure of the intermediate 2-alkynylphenyl diazonium ion. researchgate.net This cyclization can result in a mixture of 4-halocinnoline and 4-cinnolinone products, arising from the competitive attack of the halide ion and water, respectively. researchgate.net

A significant advancement in this area is the synthesis of 3-alkynyl-4-bromo(chloro)cinnolines through a Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriaz-1-enes. researchgate.net This method provides a route to functionalized 4-halocinnolines. While a direct synthesis of Methyl 4-chlorocinnoline-3-carboxylate via this method is not explicitly detailed, the principles of the Richter reaction suggest a plausible pathway starting from a suitably substituted ortho-alkynyl aniline (B41778) precursor bearing a methyl carboxylate group.

The general transformation can be represented as follows:

Starting Material Reagents Key Transformation Product Type
2-Alkynylaniline 1. HX, NaNO2; 2. Spontaneous cyclization Diazotization followed by intramolecular cyclization 4-Halocinnoline / 4-Cinnolinone
o-(1,3-Butadiynyl)phenyltriazene HBr Richter cyclization 3-Alkynyl-4-bromocinnoline

Diazonium Salt-Based Cyclizations.researchgate.netmasterorganicchemistry.comnih.govnih.gov

The cyclization of diazonium salts is a cornerstone in the synthesis of cinnolines. researchgate.netmasterorganicchemistry.comnih.govnih.gov The first synthesis of the cinnoline ring system was achieved through the cyclization of an alkyne, o-C6H4(N2Cl)C≡CCO2H, in water to yield 4-hydroxycinnoline-3-carboxylic acid. mdpi.com This precursor can then be subjected to further chemical modifications.

A common and practical route to 4-chlorocinnolines involves the chlorination of the corresponding 4-hydroxycinnoline derivatives. This two-step approach is often more straightforward than direct cyclization to the 4-chloro derivative. The synthesis of the precursor, Methyl 4-hydroxycinnoline-3-carboxylate, can be achieved through various methods, including those starting from arylhydrazones. Once the 4-hydroxycinnoline-3-carboxylate is obtained, it can be converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl3). nih.govindianchemicalsociety.comrsc.orgresearchgate.net The use of POCl3, sometimes in combination with PCl5, is a robust method for the chlorination of a wide range of hydroxylated nitrogen-containing heterocycles. indianchemicalsociety.com

The reaction of hydroxy-heterocycles with POCl3 is a well-established procedure that generally involves heating the substrate in excess POCl3, often in the presence of a base like pyridine. nih.gov More recent solvent-free methods involve heating the substrate with equimolar POCl3 in a sealed reactor. nih.gov

A representative reaction scheme is as follows:

Precursor Chlorinating Agent Reaction Conditions Product
Methyl 4-hydroxycinnoline-3-carboxylate Phosphorus oxychloride (POCl3) Heating, optionally with a base or solvent-free This compound

Hydrazone and Hydrazine (B178648) Precursor Methodologies.organic-chemistry.orgresearchgate.netnih.govepstem.netorganic-chemistry.org

Hydrazones and hydrazines are versatile precursors for the synthesis of a variety of heterocyclic compounds, including cinnolines. organic-chemistry.orgresearchgate.netnih.govepstem.netorganic-chemistry.org The synthesis typically involves the condensation of a hydrazine derivative with a suitable carbonyl compound to form a hydrazone, which then undergoes intramolecular cyclization.

For the synthesis of this compound, a plausible route involves the preparation of a suitable arylhydrazone precursor that can cyclize to form the cinnoline ring. For instance, the synthesis of Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, a close structural analog, has been achieved through the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. mdpi.com This highlights the utility of building the heterocyclic ring from acyclic precursors.

While a direct synthesis of this compound from a hydrazone precursor is not explicitly detailed in the provided sources, the general strategy would involve the synthesis of an arylhydrazone with the necessary substituents to facilitate cyclization to the cinnoline-3-carboxylate core. Subsequent chlorination of the 4-position, as described previously, would then yield the target compound.

The general steps in a hydrazone-based synthesis are outlined below:

Step Reactants Intermediate/Product
1. Hydrazone Formation Hydrazine derivative + Carbonyl compound Hydrazone
2. Cyclization Hydrazone Cinnoline derivative (e.g., Methyl 4-hydroxycinnoline-3-carboxylate)
3. Chlorination Cinnoline derivative + Chlorinating agent This compound

Modern Catalytic Strategies for Cinnoline Scaffold Construction

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex organic molecules, including heterocyclic systems like cinnolines. These modern strategies offer advantages in terms of efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Annulation and Cyclization Reactions.nih.govresearchgate.netresearchgate.netmdpi.comrsc.org

Transition metal catalysis provides efficient pathways for the construction of cyclic compounds through annulation and cyclization reactions. researchgate.netresearchgate.net These methods often involve the activation of C-H bonds, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com While the direct synthesis of this compound using these methods is not extensively documented, the principles can be applied to the synthesis of the core cinnoline structure.

For example, transition metal-catalyzed alkyne annulation has become a robust strategy for building diverse cyclic frameworks. rsc.org These reactions utilize the ability of transition metals to activate alkynes, enabling the formation of carbocycles and heterocycles. Such a strategy could be envisioned for the synthesis of the cinnoline ring from appropriate precursors.

The field has seen significant advances, including the use of cooperative catalysis and dual-catalyst systems, which have expanded the scope of accessible molecular architectures. rsc.org These modern techniques hold promise for the development of novel and efficient syntheses of functionalized cinnolines.

A summary of the types of transformations is presented below:

Catalyst Type Reaction Type Potential Application
Palladium, Rhodium, Copper, etc. C-H activation, Annulation, Cyclization Construction of the cinnoline ring from functionalized precursors
Transition Metals Alkyne Annulation Formation of the heterocyclic core from alkyne-containing starting materials

Cross-Dehydrogenative Coupling (CDC) Approaches.nih.govthieme-connect.deresearchgate.netmdpi.com

Cross-dehydrogenative coupling (CDC) represents a modern and atom-economical approach to bond formation. nih.govthieme-connect.de This strategy involves the direct coupling of two C-H bonds, or a C-H bond and an X-H bond (where X is a heteroatom), under oxidative conditions. thieme-connect.demdpi.com This methodology avoids the need for pre-functionalization of the starting materials, which can significantly shorten synthetic routes. thieme-connect.de

While specific applications of CDC for the direct synthesis of this compound are not detailed in the provided search results, the general principles of CDC are applicable to the formation of the biaryl linkage inherent in the cinnoline scaffold. For instance, an efficient base-promoted cross-dehydrogenative coupling of quinoline (B57606) N-oxides with 1,3-azoles has been developed, showcasing the potential of this strategy for creating bonds between heterocyclic systems. nih.govresearchgate.net

The development of CDC reactions for the synthesis of the cinnoline nucleus would likely involve the intramolecular coupling of appropriately positioned C-H and N-H bonds in a suitable acyclic precursor. This remains an active area of research with the potential to provide highly efficient and environmentally friendly synthetic routes.

Intramolecular Redox Cyclization Routes

One of the innovative approaches for constructing the cinnoline framework is through intramolecular redox cyclization reactions. A notable transition-metal-free method has been developed for the synthesis of cinnolines starting from 2-nitrobenzyl alcohol and benzylamine (B48309). rsc.orgrsc.org This reaction proceeds through a key intramolecular redox process, followed by condensation, isomerization, cyclization, and finally aromatization to yield the desired cinnoline structure. rsc.orgrsc.org

The proposed mechanism begins with the deprotonation of 2-nitrobenzyl alcohol, which then undergoes an intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate in situ. rsc.orgrsc.org This intermediate subsequently reacts with benzylamine in a condensation reaction. The resulting product then isomerizes to a hydrazone, which undergoes intramolecular cyclization and subsequent aromatization to form the final cinnoline compound. rsc.orgrsc.org While this method has been demonstrated for the synthesis of various cinnoline derivatives, its specific application to produce this compound would require appropriately substituted starting materials.

Table 1: Key Steps in Intramolecular Redox Cyclization for Cinnoline Synthesis

Step Description Reactants/Intermediates
1 Intramolecular Redox Reaction 2-Nitrobenzyl alcohol
2 Condensation 2-Nitrosobenzaldehyde, Benzylamine
3 Isomerization Azo intermediate to Hydrazone
4 Cyclization Hydrazone intermediate

Targeted Synthesis of this compound

More direct and targeted synthetic routes are often preferred for obtaining specific derivatives like this compound. These methods typically involve the construction of the cinnoline ring followed by or concurrent with the introduction of the required functional groups.

A common and versatile strategy for the synthesis of this compound involves the use of a 4-hydroxycinnoline-3-carboxylate precursor. This method is advantageous as the 4-hydroxycinnoline core can be assembled through well-established reactions such as the Richter cinnoline synthesis. wikipedia.org The synthesis can be broken down into two key transformations: halogenation and esterification.

The halogenation step involves the conversion of the hydroxyl group at the C4 position to a chloro group. This is typically achieved using standard halogenating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For related heterocyclic systems like quinolines, prolonged treatment with refluxing phosphorus oxychloride has been shown to effectively replace the hydroxyl group with a chlorine atom. researchgate.net

The carboxylate group at the C3 position of the cinnoline ring can also be introduced through the interconversion of other functional groups. vanderbilt.eduimperial.ac.uk This approach provides flexibility in the synthetic design, allowing for the use of a wider range of starting materials.

For instance, a nitrile group at the C3 position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be esterified. Another potential route is the oxidation of a C3-substituted alkyl group, such as a methyl or hydroxymethyl group, to the carboxylic acid. The choice of oxidizing agent would depend on the nature of the substituent and the presence of other sensitive functional groups in the molecule.

Regioselective functionalization of the pre-formed cinnoline core offers a powerful method for introducing substituents at specific positions. mdpi.comnih.gov Metalation, particularly through magnesiation or zincation, followed by quenching with an electrophile, is a key technique in this regard. scite.ainih.gov

This strategy would involve the deprotonation of the cinnoline ring at a specific position, guided by directing groups or the inherent acidity of the C-H bonds. The resulting organometallic intermediate can then react with an electrophile like carbon dioxide to introduce a carboxylic acid group. Subsequent esterification would yield the desired methyl carboxylate. While this has been extensively studied for quinolines, the principles can be extended to the cinnoline system. researchgate.net The regioselectivity of the metalation step is critical and can be controlled by the choice of the metalating agent and reaction conditions. nih.gov

Emerging Synthetic Techniques

To improve the efficiency and sustainability of synthetic processes, modern techniques are increasingly being adopted.

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netlew.roeurekaselect.com The application of microwave irradiation in the synthesis of cinnoline derivatives has been shown to be effective. rsc.orgpnrjournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinolines

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours to Days Minutes to Hours
Yield Moderate to Good Often Higher
Energy Efficiency Lower Higher

| Purity | Variable | Often Higher |

Reactivity and Transformational Chemistry of Methyl 4 Chlorocinnoline 3 Carboxylate

Reactions at the 4-Chloro Substituent

The chlorine atom at the C4 position of the cinnoline (B1195905) ring is highly susceptible to displacement due to the electron-withdrawing effect of the adjacent ring nitrogen atoms. This activation facilitates both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, making it a pivotal site for molecular elaboration.

The C4-chloro group readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. nih.govnih.gov This class of reaction is a cornerstone for introducing diverse functional groups at this position. The general mechanism involves the attack of a nucleophile on the electron-deficient C4 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity.

Common nucleophiles employed in these reactions include primary and secondary amines, hydrazine (B178648), sodium azide (B81097), and alkoxides. nih.govmdpi.com Reactions with amines, for instance, are frequently used to synthesize 4-aminocinnoline derivatives. nih.gov These reactions are typically conducted in a polar solvent, such as DMF or an alcohol, and may be performed at elevated temperatures or in the presence of a base to neutralize the HCl generated. nih.gov The reaction with sodium azide introduces the azido (B1232118) group, which can be a precursor to an amino group via reduction or can be used in cycloaddition reactions. mdpi.commasterorganicchemistry.com

NucleophileReagent(s)Typical ConditionsProduct Type
AminesR¹R²NHHeat, often in DMF or alcohol4-Amino-cinnoline derivatives
HydrazineN₂H₄Heat in a suitable solvent4-Hydrazinyl-cinnoline derivatives
AzideNaN₃DMF, heat4-Azido-cinnoline derivatives
AlkoxidesNaORAlcohol solvent, heat4-Alkoxy-cinnoline derivatives
ThiolsRSH, BaseHeat, polar solvent4-(Alkyl/Aryl)thio-cinnoline derivatives

This table presents typical conditions for nucleophilic aromatic substitution on 4-chloro-N-heterocycles, which are analogous to the expected reactivity of Methyl 4-chlorocinnoline-3-carboxylate.

Palladium-catalyzed cross-coupling reactions offer a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position. The Suzuki-Miyaura coupling, in particular, is widely used for this purpose with similar 4-chloroquinoline (B167314) substrates. researchgate.netnih.govnih.gov This reaction couples the chloro-cinnoline with an organoboron reagent, typically an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org

The catalytic cycle begins with the oxidative addition of the C4-Cl bond to a Pd(0) complex. libretexts.org This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the 4-arylated cinnoline product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent system is crucial for achieving high yields. nih.gov This methodology provides access to a broad array of 4-aryl- and 4-heteroarylcinnoline-3-carboxylate derivatives.

Reaction NameCoupling PartnerCatalystBaseSolventProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(PPh₃)₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene4-Aryl-cinnoline derivatives
SonogashiraTerminal AlkynePd catalyst, Cu(I) cocatalystAmine base (e.g., Et₃N)THF, DMF4-Alkynyl-cinnoline derivatives
Buchwald-HartwigAminePd catalyst, Ligand (e.g., BINAP)Strong base (e.g., NaOt-Bu)Toluene, Dioxane4-Amino-cinnoline derivatives

This table outlines common cross-coupling reactions and typical conditions applied to aryl chlorides, demonstrating the synthetic possibilities at the C4 position of this compound.

Transformations of the Methyl Ester Group

The methyl ester at the C3 position is another key functional handle that allows for a variety of chemical modifications.

The methyl ester can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding 4-chlorocinnoline-3-carboxylic acid. youtube.com Basic hydrolysis, often referred to as saponification, is commonly achieved by refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the resulting carboxylate salt. nih.govmdpi.com Acid-catalyzed hydrolysis can also be performed, typically by heating the ester in the presence of an aqueous mineral acid such as hydrochloric acid (HCl). nih.gov This transformation is often the first step in preparing other carboxylic acid derivatives. mdpi.com

Once formed, the carboxylic acid moiety of 4-chlorocinnoline-3-carboxylic acid is a versatile precursor for a range of derivatives, most notably amides. hepatochem.com Standard peptide coupling reagents are employed to facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine. nih.govgrowingscience.com This involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. fishersci.co.uk

Commonly used coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions. nih.gov Other uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective. growingscience.comorganic-chemistry.org These methods provide a reliable route to a diverse library of C3-amide derivatives.

Reactivity of the Cinnoline Ring System

Beyond the substituents, the cinnoline ring system itself possesses inherent reactivity. The nitrogen atoms in the pyridazine (B1198779) portion of the ring are nucleophilic and can react with electrophiles. A characteristic reaction of the cinnoline core is N-oxidation. Treatment of 4-chlorocinnoline (B183215) with an oxidizing agent, such as a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding N-oxide. wikipedia.org This transformation modifies the electronic properties of the ring, potentially influencing the reactivity of its substituents and providing a handle for further functionalization.

Hydrogenation and Reduction Reactions

The reduction of the cinnoline ring system can proceed in a stepwise manner, offering access to various hydrocinnoline derivatives. The specific outcome of the hydrogenation is highly dependent on the choice of catalyst, hydrogen pressure, and reaction conditions. byu.edu While research specifically detailing the hydrogenation of this compound is limited, the behavior of related substituted cinnolines provides a strong predictive framework.

Catalytic hydrogenation typically first reduces the N1=N2 bond, followed by the saturation of the carbocyclic ring under more forcing conditions. For instance, the hydrogenation of 4-methylcinnoline (B75869) using catalysts like platinum oxide or rhodium on alumina (B75360) can yield 1,2,3,4-tetrahydrocinnoline derivatives. byu.edu The presence of the C4 chloro group and the C3 ester group on the target molecule influences the reactivity and may lead to additional transformations, such as hydrodehalogenation (replacement of the chlorine atom with hydrogen).

Table 1: Predicted Outcomes of Catalytic Hydrogenation on this compound

Catalyst Pressure Temperature Predicted Major Product(s)
Platinum Oxide (PtO₂) Low (e.g., 60 psig) Room Temperature Methyl 4-chloro-1,2,3,4-tetrahydrocinnoline-3-carboxylate
5% Rhodium on Alumina Low (e.g., 60 psig) Room Temperature Methyl 4-chloro-1,4-dihydrocinnoline-3-carboxylate
5% Palladium on Carbon High (e.g., 2000 psig) High (e.g., >100°C) Methyl 1,2,3,4,5,6,7,8-octahydrocinnoline-3-carboxylate

This table is based on analogous reactions of substituted cinnolines and quinolines and represents predicted, rather than experimentally confirmed, outcomes for the title compound. byu.edunih.gov

Further Regioselective Functionalization of the Cinnoline Nucleus

The chlorine atom at the C4 position of this compound is the primary site for regioselective functionalization. This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.

The reaction proceeds by the attack of a nucleophile at the C4 carbon, leading to the displacement of the chloride ion. This transformation is often facilitated by a base in a suitable polar solvent. A broad range of nitrogen, oxygen, and sulfur nucleophiles can be employed to generate diverse libraries of 3-carbomethoxy-cinnoline derivatives.

Table 2: Examples of Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Nucleophile Reagent Example Base Product Type
Primary Amine Aniline (B41778) K₂CO₃ Methyl 4-(phenylamino)cinnoline-3-carboxylate
Secondary Amine Morpholine Et₃N Methyl 4-morpholinocinnoline-3-carboxylate
Hydrazine Hydrazine Hydrate (B1144303) None Methyl 4-hydrazinylcinnoline-3-carboxylate
Alkoxide Sodium Methoxide (Self) Methyl 4-methoxycinnoline-3-carboxylate

Formation of Fused Polycyclic Systems

The structural framework of this compound is an excellent starting point for the synthesis of more complex, fused heterocyclic systems. These reactions leverage the inherent reactivity of the cinnoline core and its substituents to build additional rings.

Cycloaddition Reactions Incorporating the Cinnoline Scaffold

The cinnoline nucleus, being an electron-deficient heteroaromatic system, has the potential to participate in cycloaddition reactions. Specifically, the diazine portion of the ring can act as an azadiene component in inverse-electron-demand Diels-Alder reactions. In such a transformation, the cinnoline would react with an electron-rich dienophile, such as an enamine or a vinyl ether, to construct a new six-membered ring fused to the cinnoline core.

While specific examples of this compound undergoing such cycloadditions are not widely reported, the reactivity pattern is a known strategy for functionalizing nitrogen-containing heterocycles. The reaction would likely proceed across the C4a-N1-N2-C3 portion of the molecule, although other cycloaddition modes are possible. The outcome and feasibility of these reactions depend heavily on the electronic nature of the reaction partner and the conditions employed.

Access to Thieno[3,4-c]cinnolines and Pyrazolo[4,3-c]cinnolines

The synthesis of fused systems like thieno[3,4-c]cinnolines and pyrazolo[4,3-c]cinnolines often involves building the cinnoline ring onto a pre-existing thiophene (B33073) or pyrazole (B372694). semanticscholar.orgresearchgate.net However, this compound serves as a key precursor for the inverse approach, particularly for pyrazolo[4,3-c]cinnolines.

The synthesis of a pyrazolo[4,3-c]cinnoline core can be achieved via a two-step sequence starting from this compound.

Nucleophilic Substitution: Reaction with hydrazine hydrate displaces the C4 chlorine to form the key intermediate, Methyl 4-hydrazinylcinnoline-3-carboxylate.

Cyclization: The resulting hydrazinyl intermediate can then be cyclized with a suitable one-carbon or three-carbon electrophile (such as a β-ketoester or malonic ester derivative) to form the fused pyrazole ring, yielding a substituted pyrazolo[4,3-c]cinnoline. researchgate.net

The synthesis of thieno[3,4-c]cinnolines typically follows a different pathway, often starting from 3-aminothiophene-2-carboxylate precursors, which undergo diazotization and intramolecular cyclization. semanticscholar.orgresearchgate.net Converting this compound into this fused system would require a more complex, multi-step transformation to build the thiophene ring onto the C3 and C4 positions, a less common synthetic strategy.

Advanced Structural Characterization and Spectroscopic Analysis of Methyl 4 Chlorocinnoline 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of Methyl 4-chlorocinnoline-3-carboxylate.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons. For this compound, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the cinnoline (B1195905) ring and the protons of the methyl ester group.

The four protons on the benzene (B151609) ring portion of the cinnoline system (positions 5, 6, 7, and 8) would typically appear in the aromatic region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (multiplicities) are influenced by the electron-withdrawing nature of the fused pyridazine (B1198779) ring and the chloro substituent. These protons would likely present as a complex multiplet system due to spin-spin coupling with adjacent protons.

The methyl group of the ester function (-COOCH₃) is expected to appear as a sharp singlet, as it has no adjacent protons to couple with. This signal would be found in the upfield region of the spectrum, typically around 3.9-4.1 ppm, a characteristic range for methyl esters.

Table 1: Expected ¹H NMR Spectral Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Aromatic-H (C5-H, C6-H, C7-H, C8-H)7.0 - 9.0Multiplet (m)
-OCH₃ (Methyl ester)3.9 - 4.1Singlet (s)

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment. This compound has ten carbon atoms, each expected to produce a unique signal in a proton-decoupled ¹³C NMR spectrum.

The carbonyl carbon of the ester group is the most deshielded, anticipated to resonate in the range of 160-170 ppm. nih.gov The carbon atoms of the aromatic cinnoline ring would appear between approximately 115 and 150 ppm. oregonstate.eduwisc.edu The carbon atom attached to the chlorine (C4) and the nitrogen-bearing carbons of the ring would have their chemical shifts significantly influenced by these heteroatoms. The methyl carbon of the ester group is the most shielded and would appear far upfield, typically in the region of 50-55 ppm. nih.gov

Table 2: Expected ¹³C NMR Spectral Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-C=O (Ester carbonyl)160 - 170
Aromatic/Heteroaromatic Carbons (C3, C4, C4a, C5, C6, C7, C8, C8a)115 - 150
-OCH₃ (Methyl ester)50 - 55

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. The molecular formula for this compound is C₁₀H₇ClN₂O₂. chembeez.com The calculated monoisotopic mass for this compound is 222.0196 Da. uni.lu An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, typically for the protonated molecule [M+H]⁺ at m/z 223.0269. The presence of a chlorine atom would be evident from the characteristic isotopic pattern, with a second peak at [M+2]⁺ having approximately one-third the intensity of the molecular ion peak.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₇ClN₂O₂
Calculated Monoisotopic Mass222.0196 Da
Expected m/z for [M+H]⁺223.0269

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester carbonyl group. docbrown.info The C-O single bond stretching of the ester would likely produce strong bands in the 1200-1300 cm⁻¹ region. Aromatic C=C ring stretching vibrations are anticipated to appear in the 1400-1600 cm⁻¹ range. vscht.cz Aromatic C-H stretching would be observed as weaker bands just above 3000 cm⁻¹. vscht.cz The stretching vibration for the C-Cl bond typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
Ester C=OStretching1720 - 1740
Aromatic C=CStretching1400 - 1600
Ester C-OStretching1200 - 1300
C-ClStretching600 - 800

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

While specific experimental crystallographic data for this compound is not widely reported, an analysis would reveal key structural parameters. It would confirm the planarity of the bicyclic cinnoline ring system and determine the orientation of the methyl carboxylate group relative to the ring. Furthermore, this analysis would elucidate the intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing arrangement. For related chloro-quinoline carboxylate structures, crystal systems such as monoclinic and triclinic have been observed. nih.govresearchgate.net A successful crystallographic study would yield detailed data including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).

Crystal Packing and Intermolecular InteractionsAn analysis of how molecules of this compound arrange themselves in a crystal lattice and the nature of the non-covalent interactions (such as hydrogen bonding or π-stacking) that govern this arrangement cannot be performed without the relevant structural studies.

While research exists for other derivatives of cinnoline and its isomers, such as quinoline (B57606), this information is not transferable to this compound, as even minor changes in chemical structure can lead to significant differences in molecular and crystal structure. Adherence to scientific accuracy and the specific scope of the subject precludes the use of data from related but distinct compounds.

Further experimental research, specifically the synthesis of a single crystal and subsequent X-ray diffraction analysis, would be required to generate the data necessary to complete the requested structural characterization.

Computational and Theoretical Investigations of Methyl 4 Chlorocinnoline 3 Carboxylate

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like Methyl 4-chlorocinnoline-3-carboxylate. DFT methods are widely used because they offer a favorable balance between computational cost and accuracy for many molecular systems. nih.govresearchgate.net A typical study would involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-311G(d,p)) to perform the calculations, which form the foundation for all subsequent analyses. nih.govajchem-a.com

Electronic Structure Analysis (e.g., Molecular Orbitals)

An electronic structure analysis would reveal fundamental details about the distribution of electrons within the this compound molecule. Key components of this analysis include:

Molecular Electrostatic Potential (MEP): An MEP map would be calculated to visualize the electrostatic potential on the molecule's surface. ajchem-a.com Regions of negative potential (typically colored red) would indicate electron-rich areas prone to electrophilic attack, such as the nitrogen atoms of the cinnoline (B1195905) ring and the oxygen atoms of the carboxylate group. Regions of positive potential (blue) would highlight electron-poor areas susceptible to nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For a molecule like this compound, the analysis would likely show the HOMO and LUMO distributed across the π-conjugated cinnoline ring system.

Geometry Optimization and Conformational Studies

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. gatech.edutau.ac.il For this compound, this would involve:

Structural Parameter Calculation: The process would calculate the equilibrium bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography if available for this or structurally similar compounds. researchgate.net

Conformational Analysis: The molecule has rotational freedom, particularly around the C3-carbonyl bond and the ester's C-O bond. A conformational study would explore different rotational isomers (rotamers) to identify the most energetically favorable conformation. This often involves scanning the potential energy surface by systematically rotating specific dihedral angles and calculating the energy of each resulting structure. The results would indicate whether the ester group prefers to be, for example, coplanar with the cinnoline ring to maximize conjugation or twisted to minimize steric hindrance.

Energetic Analysis of Isomers and Tautomers

This analysis would focus on the relative stabilities of different isomers of this compound. While positional isomers (e.g., moving the chlorine atom to a different position) are distinct compounds, this section would more likely investigate the relative energies of any potential tautomers. Tautomers are isomers that readily interconvert, often through the migration of a proton. For this specific molecule, while stable tautomeric forms are not immediately obvious, a theoretical study could investigate the energetic feasibility of proton migration under certain conditions, for instance, from the methyl group to a ring nitrogen, although this is generally unlikely. The relative energies, calculated using DFT, would determine the most stable form and the equilibrium population of each isomer under thermodynamic control.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. If research were conducted on the reactivity of this compound, such as its susceptibility to nucleophilic aromatic substitution at the C4 position, computational methods would be used to:

Identify Stationary Points: Calculations would locate the structures of the reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Transition State (TS) Analysis: The transition state is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. tau.ac.il Locating the TS structure and calculating its energy is crucial for determining the reaction rate. Vibrational frequency calculations are performed to confirm the nature of the stationary points; a minimum on the potential energy surface has all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. gatech.edu

Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is a key parameter in understanding its kinetics.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can aid in the characterization of a newly synthesized compound or the interpretation of experimental spectra. For this compound, these predictions would include:

Vibrational Spectra (IR and Raman): After geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies and their corresponding intensities can be used to generate a predicted Infrared (IR) and Raman spectrum. This theoretical spectrum can then be compared to experimental data to help assign specific absorption bands to particular vibrational modes of the molecule (e.g., C=O stretch, C-Cl stretch, aromatic ring vibrations).

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) of the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. The predicted shifts are valuable for assigning signals in experimental NMR spectra and confirming the compound's structure.

Electronic Spectra (UV-Visible): Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transition energies and oscillator strengths. nih.gov These calculations can predict the absorption wavelengths (λmax) in the UV-Visible spectrum, corresponding to electronic excitations, typically π→π* transitions within the aromatic system. This information helps in understanding the photophysical properties of the molecule.

Potential Non Biological Applications of Methyl 4 Chlorocinnoline 3 Carboxylate and Its Derivatives

Role as a Key Synthetic Building Block in Advanced Organic Synthesis

Methyl 4-chlorocinnoline-3-carboxylate serves as a pivotal intermediate in advanced organic synthesis, primarily owing to the reactivity of the chlorine atom at the 4-position of the cinnoline (B1195905) ring. This position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of diverse molecular frameworks.

The chloro group can be readily displaced by various nucleophiles, a fundamental transformation in the synthesis of functionalized cinnolines. This reactivity allows for the introduction of amines, alcohols, thiols, and other nucleophilic species to generate a library of 4-substituted cinnoline-3-carboxylate derivatives.

Furthermore, the presence of the chlorine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations that can be applied to this scaffold include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the cinnoline core and a variety of aryl or vinyl boronic acids or esters. This is a highly versatile method for the synthesis of 4-aryl or 4-vinylcinnoline derivatives. The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: This coupling reaction facilitates the formation of a carbon-carbon bond between the cinnoline ring and a terminal alkyne. wikipedia.org This method is instrumental in the synthesis of 4-alkynylcinnoline derivatives, which are valuable precursors for further transformations and can be used in the construction of conjugated systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond between the cinnoline nucleus and a primary or secondary amine. wikipedia.orgorganic-chemistry.org It provides a direct and efficient route to 4-aminocinnoline derivatives, which are important substructures in various functional molecules. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.org

The strategic application of these reactions allows for the sequential and regioselective functionalization of the cinnoline core, making this compound a valuable building block for the synthesis of complex, polyfunctional molecules and fused heterocyclic systems. For instance, a two-step strategy involving a regioselective Sonogashira coupling at the 2-position of a dichloroquinoline followed by a Suzuki coupling at the 4-position has been successfully employed to synthesize 2-alkynyl-4-arylquinolines, highlighting a potential pathway for the derivatization of similar chlorocinnoline scaffolds. nih.gov

Applications in Materials Science

The cinnoline core, with its electron-deficient nature and rigid planar structure, presents an attractive scaffold for the development of novel organic materials with interesting electronic and photophysical properties. While research specifically on this compound in this area is still emerging, the broader class of cinnoline derivatives has shown promise in materials science.

Optical Materials (e.g., Luminescence)

Cinnoline derivatives have been investigated for their potential in optical materials due to their inherent photophysical properties. The extended π-conjugated system of the cinnoline ring can give rise to fluorescence and other luminescent behaviors. The functionalization of the cinnoline core, which can be readily achieved using this compound as a starting material, allows for the fine-tuning of these optical properties. For example, the synthesis of cinnoline-containing poly(arylene ethynylene)s has been reported, and these polymers exhibited fluorescence quenching in the presence of palladium ions, suggesting potential applications as chemical sensors. Although this study did not use the exact title compound, it demonstrates the principle that incorporating the cinnoline moiety into larger conjugated systems can lead to materials with desirable optical responses.

Organic Electronics

The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netrsc.org The electronic properties of organic materials are highly dependent on their molecular structure. The electron-deficient nature of the cinnoline ring system suggests that its derivatives could function as n-type materials, which are essential for the fabrication of efficient organic electronic devices. By strategically modifying the cinnoline core through reactions at the 4-position of this compound, it may be possible to design and synthesize novel organic semiconductors with tailored electronic properties for specific applications in organic electronics.

Development of Novel Reagents and Catalysts

Currently, there is limited specific information in the scientific literature regarding the application of this compound or its derivatives in the development of novel reagents or catalysts. However, the versatile reactivity of this compound suggests potential in this area. The cinnoline scaffold could be functionalized with specific groups that can act as ligands for metal catalysts or as organocatalysts themselves. The ability to introduce a wide range of substituents through the reactions described in section 6.1 opens up possibilities for creating bespoke molecules designed for specific catalytic applications. Further research is required to explore and develop the potential of this compound derivatives in this domain.

Future Research Directions and Outlook in Methyl 4 Chlorocinnoline 3 Carboxylate Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

Currently, established synthetic routes specifically for Methyl 4-chlorocinnoline-3-carboxylate are not well-documented. Future research should prioritize the development of eco-friendly and efficient synthetic protocols. Drawing inspiration from green chemistry approaches applied to related heterocyclic systems, methodologies such as microwave-assisted synthesis or the use of nanocatalysts could be explored to reduce reaction times, minimize waste, and avoid hazardous solvents. researchgate.net The development of one-pot multicomponent reactions would also represent a significant advancement in the sustainable production of this compound and its analogues.

Exploration of Novel Reactivity and Unprecedented Transformations

The reactivity of the this compound scaffold is a key area for future investigation. The chlorine atom at the 4-position presents a prime site for nucleophilic substitution reactions, opening avenues for the introduction of a wide array of functional groups. Systematic studies on its reactions with various nucleophiles would be invaluable for creating a library of novel cinnoline (B1195905) derivatives. Furthermore, exploring the potential for unprecedented transformations, such as novel cyclization or rearrangement reactions, could lead to the discovery of entirely new chemical entities with unique properties.

Advanced Computational Modeling for Structure-Reactivity Relationships

To guide and accelerate experimental work, advanced computational modeling will be an indispensable tool. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. frontiersin.org These computational studies can help to predict the regioselectivity of reactions, elucidate reaction mechanisms, and establish clear structure-reactivity relationships. This predictive power will enable a more rational design of synthetic targets and experiments.

Integration into Complex Chemical Architectures and Advanced Materials

A significant long-term goal would be the integration of the this compound unit into more complex molecular architectures. Its unique electronic and structural features may make it a valuable building block for the synthesis of novel organic materials with interesting photophysical or electronic properties. For instance, its incorporation into conjugated polymers or small molecules could be investigated for applications in organic electronics. The potential for this scaffold to act as a ligand for metal complexes could also be explored, leading to new catalysts or materials with unique magnetic or optical properties.

Interdisciplinary Research Opportunities in Chemical Sciences

The exploration of this compound is not confined to synthetic and computational chemistry. Its structural similarity to biologically active molecules suggests potential for interdisciplinary research. Collaboration with medicinal chemists and chemical biologists could uncover potential therapeutic applications. For example, screening for activity against various biological targets could reveal unforeseen pharmacological potential. Furthermore, its properties could be of interest in the field of materials science, warranting collaborations to investigate its use in the development of advanced functional materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.